3-Chloro-2-isobutoxypyridine-5-boronic acid
Description
Properties
IUPAC Name |
[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZDHUOBERCAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675196 | |
| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-89-4 | |
| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Chloro-2-isobutoxypyridine-5-boronic acid, a key building block in the development of novel pharmaceuticals. Due to the absence of a direct, published protocol for this specific molecule, this document outlines a robust, two-step synthetic pathway based on well-established and analogous chemical transformations. The synthesis involves a regioselective nucleophilic aromatic substitution to introduce the isobutoxy group, followed by a halogen-metal exchange and subsequent borylation. Detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow are provided to enable researchers to successfully synthesize this valuable compound.
Introduction
Substituted pyridine boronic acids are of paramount importance in medicinal chemistry, primarily serving as versatile intermediates in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in numerous biologically active compounds. This compound, with its unique substitution pattern, offers multiple points for molecular elaboration, making it a highly attractive scaffold for the design of novel therapeutics. The chloro substituent can act as a handle for further cross-coupling or nucleophilic substitution reactions, the isobutoxy group can influence solubility and metabolic stability, and the boronic acid moiety allows for the introduction of a wide range of aryl and heteroaryl groups.
This guide details a proposed synthesis beginning from the commercially available starting material, 5-bromo-2,3-dichloropyridine.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the regioselective nucleophilic aromatic substitution of the chlorine atom at the 2-position of 5-bromo-2,3-dichloropyridine with isobutanol. The higher reactivity of the 2-position towards nucleophilic attack in 2,3-dihalopyridines directs the regioselectivity of this transformation. The second step is a halogen-metal exchange of the bromine atom at the 5-position using an organolithium reagent, followed by quenching with a borate ester to yield the target boronic acid.
A Technical Guide to 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Chloro-2-isobutoxypyridine-5-boronic acid, a key building block in modern synthetic and medicinal chemistry. It includes detailed information on its chemical and physical properties, a general protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the field of drug discovery.
Compound Properties and Specifications
This compound is a substituted pyridinylboronic acid derivative. Such compounds are of significant interest in organic synthesis, particularly as coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
| Property | Value | Reference(s) |
| CAS Number | 1217501-42-2 | [1][2][3] |
| Molecular Formula | C₉H₁₃BClNO₃ | [1][2][3] |
| Molecular Weight | 229.47 g/mol | [2][3] |
| Purity | ≥98% | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [2][3] |
| InChI | 1S/C9H13BClNO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 | [1] |
| SMILES | B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O | [4] |
Role in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are crucial in medicinal chemistry for several reasons. They are versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6] The pyridine scaffold, in particular, is a common feature in many biologically active compounds. The presence of chloro and isobutoxy substituents on the pyridine ring allows for fine-tuning of the steric and electronic properties of the final molecule, which can be critical for its biological activity and pharmacokinetic profile.
Substituted pyridines are integral components of numerous therapeutic agents.[7] The use of this compound in Suzuki-Miyaura coupling reactions enables the efficient synthesis of aryl- and heteroaryl-substituted pyridines, which are key structures in many drug candidates.[8][9] The development of efficient coupling methods for such building blocks is an active area of research aimed at accelerating the drug discovery process.[10][11]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[7] While a specific protocol for this compound is not detailed in the provided results, a general and robust protocol for the coupling of substituted pyridine boronic acids with aryl halides can be presented.
Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., Cesium carbonate, Potassium carbonate, Potassium phosphate)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), often with added water
General Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), and the base (2.0 equivalents).[7]
-
Solvent Addition: Add the anhydrous organic solvent, followed by degassed water if required by the specific catalytic system. The use of aqueous bases is common.[7]
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the optimized temperature (typically between 80-110 °C) for the required time (e.g., 12-24 hours).[7][9]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. labsolu.ca [labsolu.ca]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. cenmed.com [cenmed.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-Chloro-2-isobutoxypyridine-5-boronic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of Substituted Chloro-isobutoxypyridine Boronic Acids
Disclaimer: This technical guide primarily details the chemical properties and applications of 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS No. 1217501-42-2) , as there is limited available information on its isomer, 3-Chloro-2-isobutoxypyridine-5-boronic acid. The data and protocols presented are based on available information for the 5-chloro-3-boronic acid isomer and general principles of boronic acid chemistry.
Core Chemical Properties
This compound and its isomers are heterocyclic organic compounds containing a pyridine ring, a chloro group, an isobutoxy group, and a boronic acid functional group. These compounds are of significant interest to researchers in medicinal chemistry and drug discovery due to the versatile reactivity of the boronic acid moiety.[1][2] Boronic acids are known to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 5-Chloro-2-isobutoxypyridine-3-boronic acid.
| Property | Value | Reference |
| CAS Number | 1217501-42-2 | [3][4] |
| Molecular Formula | C9H13BClNO3 | [3][4][5] |
| Molecular Weight | 229.47 g/mol | [3][5] |
| Purity | ≥98% | [4] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified; likely soluble in organic solvents like DMSO and methanol | |
| Storage Temperature | -20°C | [3][5] |
| Shelf Life | 1095 days | [4] |
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, would be crucial for the definitive identification and characterization of this compound. While specific spectra for this exact molecule are not publicly available, related compounds show characteristic signals for the pyridine ring protons, the isobutoxy group, and a distinctive signal for the boron atom in ¹¹B NMR spectroscopy.[6]
Safety and Handling
Proper safety precautions must be observed when handling 5-Chloro-2-isobutoxypyridine-3-boronic acid. The following table outlines its hazard classifications and precautionary statements.
| Category | Codes | Description | Reference |
| Hazard Statements | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general methodology for the synthesis of arylboronic acids can be described. The Miyaura borylation is a common method for the synthesis of boronic esters, which can then be hydrolyzed to the corresponding boronic acids.[7]
Hypothetical Synthesis via Miyaura Borylation
This protocol is a representative example and would require optimization for this specific substrate.
Step 1: Borylation of the Aryl Halide
-
To a dry, nitrogen-purged flask, add the starting material (e.g., 3,5-dichloro-2-isobutoxypyridine), bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate (KOAc).
-
Add a dry, degassed solvent such as 1,4-dioxane.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude pinacol ester by column chromatography on silica gel.
Step 2: Hydrolysis to the Boronic Acid
-
Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of THF and water.
-
Add an acid, such as HCl, to facilitate the hydrolysis of the ester.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the boronic acid.
Characterization
The final product should be characterized using the following techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR to confirm the structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Reactivity and Applications in Drug Discovery
Boronic acids are highly versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[8][9] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex molecular architectures.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
In the context of drug development, the boronic acid moiety itself can act as a pharmacophore. For instance, it can reversibly inhibit serine proteases by forming a tetrahedral intermediate with the catalytic serine residue. This mechanism is the basis for the action of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[1]
Caption: A logical diagram of reversible covalent inhibition of a serine protease by a boronic acid.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. labsolu.ca [labsolu.ca]
- 5. usbio.net [usbio.net]
- 6. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-2-isobutoxypyridine-5-boronic acid, a key building block in modern organic synthesis. This document outlines its known characteristics, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in published literature, data has been aggregated from various chemical suppliers and databases. It is important to note that the compound is most commonly indexed under the isomeric name 5-Chloro-2-isobutoxypyridine-3-boronic acid with the CAS Number 1217501-42-2 .
| Property | Value | Source(s) |
| Chemical Name | 5-Chloro-2-isobutoxypyridine-3-boronic acid | [1][2] |
| CAS Number | 1217501-42-2 | [1][2] |
| Molecular Formula | C₉H₁₃BClNO₃ | [1][2] |
| Molecular Weight | 229.47 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥98% | [3] |
| Storage Temperature | -20°C | [1][2] |
| Shipping Temperature | Room Temperature | [1][2] |
| Melting Point | Data not available. For the related compound 5-Chloro-3-pyridineboronic acid, the melting point is 255-260 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Arylboronic acids are generally soluble in many organic solvents. | [4] |
| pKa | Estimated to be in the range of 4-10 for arylboronic acids. The exact value is influenced by substituents. | [5] |
Experimental Protocol: Synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid
The following protocol describes a plausible synthetic route for 5-Chloro-2-isobutoxypyridine-3-boronic acid based on established methodologies for the synthesis of substituted pyridine boronic acids, such as the lithiation-borylation of halopyridines.[6][7]
Materials:
-
2,5-Dichloro-3-isobutoxypyridine (precursor)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Dry ice/acetone bath
-
Aqueous Hydrochloric Acid (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Multi-necked, flame-dried flask
-
Magnetic stirrer
-
Thermometer
-
Nitrogen inlet
-
Dropping funnel
Procedure:
-
Reaction Setup: In a multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2,5-dichloro-3-isobutoxypyridine in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at this temperature for 1-2 hours to facilitate the lithium-halogen exchange.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional hour, then let it slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield 5-Chloro-2-isobutoxypyridine-3-boronic acid as a solid.
Synthetic Pathway Visualization
The following diagram illustrates the key steps in the proposed synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid.
Caption: Synthetic pathway for 5-Chloro-2-isobutoxypyridine-3-boronic acid.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis and application in further research and development endeavors. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions may be necessary for specific applications.
References
Stability and Storage of 3-Chloro-2-isobutoxypyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2-isobutoxypyridine-5-boronic acid. Due to the limited availability of specific stability data for this compound in public literature, this guide consolidates general principles from analogous compounds and standardized experimental protocols to inform laboratory practice.
Core Concepts: Stability of Boronic Acids
Boronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity, reactivity, and overall suitability for synthetic applications. Understanding these vulnerabilities is critical for ensuring the integrity of the reagent. The primary factors influencing the stability of boronic acids are moisture, oxygen, heat, and light.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage.[1][2][3] | Reduces the rate of degradation reactions such as oxidation and protodeboronation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][4] | The compound is air and moisture sensitive; an inert atmosphere minimizes oxidation and hydrolysis.[1] |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[1][5] | Boronic acids can form cyclic anhydrides (boroxines) in the presence of moisture. |
| Light | Store in a light-resistant container. | Protects against potential photodecomposition. |
Degradation Pathways and Influencing Factors
The chemical structure of this compound, featuring a pyridine ring and a boronic acid moiety, makes it susceptible to several degradation pathways.
-
Oxidation: The carbon-boron bond is prone to oxidation, which can lead to the formation of the corresponding phenol. This is often a major degradation pathway for boronic acids.[6]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process can be accelerated by the presence of moisture, acid, or base. The 2-pyridyl C-B bond is known to be particularly labile.
-
Formation of Boroxines: In the solid state or in the presence of trace moisture, three molecules of a boronic acid can dehydrate to form a cyclic trimeric anhydride called a boroxine. While this process is often reversible upon treatment with water, it can complicate stoichiometry in reactions.
-
Polymerization: Some boronic acids are known to polymerize upon storage.
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the degradation of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve forced degradation studies and long-term stability testing. The following protocols are based on general guidelines for pharmaceutical stability testing.
Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Peak Purity and Identification: Assess the purity of the main peak and identify any significant degradation products using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Long-Term Stability Study
Objective: To determine the shelf-life and appropriate storage conditions.
Methodology:
-
Sample Storage: Store multiple batches of this compound in the proposed long-term storage containers under the following conditions:
-
Long-term: 2-8°C
-
Accelerated: 25°C / 60% Relative Humidity (RH)
-
-
Testing Frequency: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analytical Parameters: At each time point, assess the following:
-
Appearance
-
Assay (quantification of the active ingredient)
-
Purity (determination of related substances/degradation products)
-
Moisture content
-
The following diagram outlines a general workflow for a stability study of this compound.
Caption: General workflow for a stability study of a boronic acid.
Strategies for Enhancing Stability
For applications where the inherent instability of this compound is a concern, several strategies can be employed:
-
Use of Boronic Acid Derivatives:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that can slowly release the corresponding boronic acid under reaction conditions.
-
DABO (diethanolamine) boronates: These complexes are also air-stable and can be used directly in cross-coupling reactions.[7]
-
-
In-situ Generation: In some cases, the boronic acid can be generated in situ from a more stable precursor, such as a boronate ester, immediately before its use in a reaction.
-
Careful Handling: Strict adherence to inert atmosphere techniques and the use of anhydrous solvents can mitigate degradation during handling and use.
Conclusion
While this compound is a valuable reagent, its stability is a critical consideration for its effective use. Proper storage at low temperatures under an inert and dry atmosphere is essential to minimize degradation. For sensitive applications, the use of more stable derivatives should be considered. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments to ensure the quality and reliability of this important building block in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. echemi.com [echemi.com]
- 4. waters.com [waters.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-isobutoxypyridine-5-boronic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-2-isobutoxypyridine-5-boronic acid was not publicly available at the time of this writing. The following safety and handling information is based on data for the structurally similar isomer, 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS No. 1217501-42-2) .[1][2][3] Due to the high degree of structural similarity, the toxicological and handling precautions are expected to be comparable. Researchers should, however, treat this information as a guideline and handle the compound with the utmost caution, performing a thorough risk assessment before use.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols for this compound and its close structural analogs.
Chemical and Physical Properties
Limited experimental data is available for the physical properties of this specific compound. The following table summarizes the basic chemical identifiers for the closely related isomer.
| Property | Value | Source(s) |
| Chemical Name | 5-Chloro-2-isobutoxypyridine-3-boronic acid | [1][2][3] |
| CAS Number | 1217501-42-2 | [1][2][3] |
| Molecular Formula | C9H13BClNO3 | [1][2] |
| Molecular Weight | 229.47 g/mol | [1][2] |
Hazard Identification and Classification
Based on the available data for its isomer, this compound is classified as hazardous.[3] The GHS hazard statements and corresponding pictograms are summarized below.
| GHS Hazard Classification | Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
|
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
|
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
|
First-Aid Measures
In case of exposure, immediate medical attention is crucial. The following are first-aid guidelines based on the hazards of similar boronic acid compounds.[4][5]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |
Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[4] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Experimental Protocols
While specific toxicological studies for this compound are not available, a general protocol for handling substituted pyridine boronic acids in a common synthetic application (Suzuki-Miyaura cross-coupling) is provided below. This illustrates a typical workflow where the safety and handling precautions outlined in this guide would be applied.[6]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
In a fume hood, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a flame-dried reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture, 5-10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the logical workflow for safe handling and the relationship between the compound's hazards.
Caption: Workflow for safe handling of this compound.
Caption: Relationship between exposure routes and primary hazards.
References
An In-depth Technical Guide to 5-Chloro-2-isobutoxypyridine-3-boronic Acid for Researchers and Drug Development Professionals
A Note on Chemical Nomenclature: Initial searches for "3-Chloro-2-isobutoxypyridine-5-boronic acid" did not yield a commercially available compound with that specific substitution pattern. However, a closely related isomer, 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS No. 1217501-42-2) , is readily available from multiple suppliers. This guide will focus on the latter compound, which is likely the intended subject of interest for research and development purposes.
This technical guide provides a comprehensive overview of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a valuable building block for researchers, scientists, and drug development professionals. The document outlines its commercial availability, a representative synthetic protocol, and its applications in medicinal chemistry, particularly in the construction of complex molecular architectures for novel therapeutics.
Commercial Availability
5-Chloro-2-isobutoxypyridine-3-boronic acid is available from a range of chemical suppliers. The following table summarizes the key information for procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| United States Biological | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.47 | >95% | 100mg, 250mg |
| Cenmed | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.5 | 98% | 1g |
| LabSolutions | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.5 | 98% | Inquire |
| GL Biochem (Shanghai) Ltd. | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.47 | 98% | Gram scale |
| Sigma-Aldrich | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.47 | - | Inquire |
Physicochemical Properties
| Property | Value |
| IUPAC Name | (5-chloro-2-isobutoxypyridin-3-yl)boronic acid |
| CAS Number | 1217501-42-2 |
| Molecular Formula | C₉H₁₃BClNO₃ |
| Molecular Weight | 229.47 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Representative Synthetic Protocol
Reaction Scheme:
Materials:
-
3,5-Dichloro-2-isobutoxypyridine (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3,5-dichloro-2-isobutoxypyridine (1.0 eq) dissolved in anhydrous THF (10 mL/mmol of substrate).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl (10 mL/mmol of substrate) at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL).
-
Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization to afford 5-chloro-2-isobutoxypyridine-3-boronic acid as a solid.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridine boronic acids are versatile building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2]
The presence of the chloro and isobutoxy groups on the pyridine ring of 5-Chloro-2-isobutoxypyridine-3-boronic acid offers several advantages for drug design:
-
Modulation of Physicochemical Properties: The isobutoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate.
-
Vector for Further Functionalization: The chlorine atom can serve as a handle for subsequent chemical modifications, allowing for the exploration of a wider chemical space.
-
Specific Interactions with Biological Targets: The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall electronic properties of the substituted ring can influence binding to target proteins.
Chloropyridine boronic acids and their derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.[2]
Visualizing the Workflow and Applications
The following diagrams illustrate the general workflow for the synthesis and supply of a substituted pyridine boronic acid and its application in drug discovery.
Caption: Generalized workflow for the synthesis and supply of 5-Chloro-2-isobutoxypyridine-3-boronic acid.
Caption: Application of 5-Chloro-2-isobutoxypyridine-3-boronic acid in drug discovery via Suzuki-Miyaura coupling.
References
An In-depth Technical Guide on the Structural Analysis of 5-Chloro-2-isobutoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Initial Note: The compound of interest was initially specified as "3-Chloro-2-isobutoxypyridine-5-boronic acid." However, a comprehensive search of chemical databases and literature indicates that the more commonly cataloged and commercially available isomer is 5-Chloro-2-isobutoxypyridine-3-boronic acid . This guide will focus on the structural analysis of the latter, assuming it to be the intended subject of inquiry.
Introduction
Pyridine-based boronic acids are pivotal building blocks in modern medicinal chemistry and drug discovery. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds.[1][2] This capability allows for the construction of complex molecular architectures, particularly biaryl and hetero-biaryl scaffolds that are prevalent in many biologically active compounds.[2] The subject of this guide, 5-Chloro-2-isobutoxypyridine-3-boronic acid, is a functionalized pyridine derivative with potential applications in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential role in drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Chloro-2-isobutoxypyridine-3-boronic acid incorporates a pyridine ring substituted with a chlorine atom, an isobutoxy group, and a boronic acid moiety. These functional groups impart specific electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions.
Physicochemical Data
A summary of the key physicochemical properties of 5-Chloro-2-isobutoxypyridine-3-boronic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1217501-42-2 | [3][4][5] |
| Molecular Formula | C₉H₁₃BClNO₃ | [3][4][5] |
| Molecular Weight | 229.47 g/mol | [3][4] |
| Purity | ≥98% | [5] |
| Appearance | Solid (predicted) | |
| Storage Temperature | -20°C | [3][4] |
Spectroscopic Data (Predicted)
¹H NMR (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 2H | B(OH)₂ |
| ~8.15 | d, J ≈ 2.4 Hz | 1H | Pyridine-H6 |
| ~7.90 | d, J ≈ 2.4 Hz | 1H | Pyridine-H4 |
| ~3.90 | d, J ≈ 6.8 Hz | 2H | -OCH₂- |
| ~2.00 | m | 1H | -CH(CH₃)₂ |
| ~0.95 | d, J ≈ 6.8 Hz | 6H | -CH(CH₃)₂ |
¹³C NMR (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Pyridine-C2 |
| ~150 | Pyridine-C6 |
| ~140 | Pyridine-C4 |
| ~120 | Pyridine-C5 |
| ~110 | Pyridine-C3 (C-B) |
| ~75 | -OCH₂- |
| ~28 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
Experimental Protocols
Synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid
A plausible synthetic route to 5-Chloro-2-isobutoxypyridine-3-boronic acid involves a multi-step process starting from a suitable pyridine precursor. A representative workflow is illustrated below.
Detailed Methodology:
-
Alkoxylation: To a solution of 2,5-dichloropyridine in anhydrous isobutanol, sodium isobutoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-chloro-2-isobutoxypyridine.
-
Lithiation and Borylation: The 5-chloro-2-isobutoxypyridine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise, and the mixture is stirred at this temperature for a specified time to allow for lithiation at the 3-position. Triisopropyl borate is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched by the addition of aqueous hydrochloric acid. The mixture is stirred for a period to hydrolyze the boronate ester. The product is then extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product can be purified by recrystallization or column chromatography to afford pure 5-Chloro-2-isobutoxypyridine-3-boronic acid.
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
The primary application of 5-Chloro-2-isobutoxypyridine-3-boronic acid in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction allows for the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a versatile method for the synthesis of complex biaryl structures.
The presence of the chloro, isobutoxy, and boronic acid functionalities on the pyridine ring allows for sequential and site-selective modifications, making this compound a valuable intermediate in the synthesis of libraries of compounds for high-throughput screening. The pyridine nitrogen can also serve as a hydrogen bond acceptor, which is often a key interaction in drug-receptor binding.
Conclusion
5-Chloro-2-isobutoxypyridine-3-boronic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its structural features allow for its effective use in palladium-catalyzed cross-coupling reactions to synthesize complex molecules with potential therapeutic applications. While detailed experimental structural data for this specific compound is not widely published, its properties and reactivity can be reliably inferred from the extensive knowledge base of related pyridineboronic acids. Further research into the synthesis and applications of this and similar compounds is likely to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.[6]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Chloro-2-isobutoxypyridine-5-boronic acid. This protocol is designed to serve as a robust starting point for the synthesis of novel biaryl and heteroaryl compounds, which are of significant interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1][2] Key to the success of this reaction is the choice of catalyst, ligand, base, and solvent system, particularly when employing less reactive coupling partners like heteroaryl chlorides.[3][4] The use of bulky, electron-rich phosphine ligands can significantly enhance the reactivity of these systems.[3]
Key Considerations for this Protocol:
-
Substrate Reactivity: this compound contains a chloro-substituted pyridine ring. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating the use of more active catalyst systems to achieve efficient coupling.[4][5]
-
Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical. Bulky and electron-rich ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, a key step in the catalytic cycle.[3][5]
-
Base and Solvent: The choice of base and solvent can significantly impact reaction efficiency. The base is required to activate the boronic acid for transmetalation.[6] Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[3][7] Aprotic solvents like dioxane, toluene, and THF are frequently used, often with the addition of a small amount of water.[7]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or activated chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or SPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), the base (2.0-3.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.
-
Degassing: If the reaction was not set up in a glovebox, degas the mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction time can range from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions that can be screened for the Suzuki coupling of this compound with a generic aryl halide. Expected yields are estimations based on couplings with structurally similar compounds and will be highly dependent on the specific coupling partner used.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 70-90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 65-85 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 40-60 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-isobutoxypyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-2-isobutoxypyridine with various boronic acids. Due to the specific nature of the substrate, the following protocols are based on established and reliable methods for the coupling of structurally analogous and electronically similar chloropyridines. The provided information is intended to serve as a robust starting point for reaction optimization and development in synthetic and medicinal chemistry laboratories.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are of significant interest in drug discovery and materials science.[1][2][3] The 3-chloro-2-isobutoxypyridine moiety is a valuable building block, and its successful functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel molecules.
Key Considerations for a Successful Coupling Reaction
Several factors are critical for achieving high efficiency in the Suzuki-Miyaura coupling of chloropyridines:
-
Activation of the C-Cl Bond: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts.[4] The electron-donating nature of the 2-isobutoxy group can further decrease the reactivity of the C-Cl bond towards the crucial oxidative addition step in the catalytic cycle. Therefore, the selection of a highly active palladium catalyst is paramount.
-
Catalyst and Ligand Selection: The success of the coupling reaction is heavily dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. Bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium(0) center and promote the subsequent steps of the catalytic cycle.[4] Buchwald-type ligands such as XPhos and SPhos have demonstrated broad utility and high efficiency in the coupling of challenging chloropyridines.[5]
-
Base and Solvent System: The choice of base and solvent is also crucial for an effective reaction. Common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][5] The solvent system typically consists of an anhydrous and degassed organic solvent such as 1,4-dioxane or toluene, often in the presence of water.[4][5]
Comparative Data of Palladium Catalysts for Similar Couplings
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of chloropyridine derivatives with arylboronic acids, providing a baseline for catalyst selection.
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | >90 | 2 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | >90 | 1.5 |
| Pd(PPh₃)₄ | None | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-2 |
Note: The data presented is based on typical results for structurally similar chloropyridines and should be considered as a starting point for optimization.[5]
Experimental Protocols
The following are detailed experimental procedures for the Suzuki-Miyaura coupling of 3-Chloro-2-isobutoxypyridine with a generic arylboronic acid.
Protocol 1: General Procedure using a Buchwald-type Ligand (SPhos)
Materials:
-
3-Chloro-2-isobutoxypyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (0.8 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Chloro-2-isobutoxypyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[4]
Protocol 2: General Procedure using a Tetrakis(triphenylphosphine)palladium(0) Catalyst
Materials:
-
3-Chloro-2-isobutoxypyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, combine 3-Chloro-2-isobutoxypyridine, the arylboronic acid, and potassium carbonate.
-
Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.[5]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling with 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols for the Suzuki coupling of 3-Chloro-2-isobutoxypyridine-5-boronic acid, a valuable building block in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds. Due to the specific substitution pattern of this pyridine derivative, careful selection of reaction parameters is crucial for achieving high yields and purity. The protocols described herein are based on established methodologies for structurally similar chloropyridines and serve as a robust starting point for reaction optimization.[3]
Aryl chlorides are known to be less reactive than their bromide or iodide counterparts in Suzuki-Miyaura couplings, often necessitating more active catalytic systems.[3] The electron-donating isobutoxy group at the 2-position of the pyridine ring can further modulate the reactivity of the C-Cl bond. Therefore, the choice of palladium catalyst, ligand, base, and solvent system is critical for successful coupling.
Key Reaction Parameters and Optimization
Successful Suzuki coupling of this compound with various aryl and heteroaryl halides is highly dependent on the careful optimization of several key parameters. The following table summarizes recommended starting conditions and potential optimization pathways based on literature precedents for similar substrates.[3]
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Other Pd(0) or Pd(II) sources can be screened. Palladacycles are also an option for their stability and activity.[2] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich phosphine ligands are generally preferred for activating aryl chlorides.[3] Other ligands to consider include RuPhos and Buchwald's biaryl phosphine ligands. |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | The choice of base is crucial and can significantly impact the reaction outcome.[1][4] Other inorganic bases like K₂CO₃ or organic bases can be tested. |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or Toluene | Anhydrous or aqueous conditions can be employed.[5][6] The solvent system should be chosen to ensure solubility of all reactants. |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of aryl chlorides. The optimal temperature should be determined for each specific substrate combination. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following are detailed experimental procedures for the Suzuki coupling of this compound with a generic aryl halide (Ar-X, where X = Br, I). These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using SPhos Ligand in Dioxane/Water
This protocol is a good starting point for a wide range of aryl and heteroaryl halides.
Materials:
-
This compound
-
Aryl halide (Ar-X)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[3]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using XPhos Ligand in Toluene
This protocol is an alternative for substrates that may be sensitive to water or require higher temperatures.
Materials:
-
This compound
-
Aryl halide (Ar-X)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, combine this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[3]
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[3]
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituted Pyridine-5-Boronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of 3-Chloro-2-isobutoxypyridine-5-boronic acid in late-stage drug discovery are not extensively documented in publicly available literature, this molecule represents a valuable class of chemical building blocks known as substituted pyridinylboronic acids. These reagents are instrumental in medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl and heteroaryl structures that are prevalent in a vast array of biologically active molecules.
The strategic placement of chloro, isobutoxy, and boronic acid functionalities on the pyridine ring offers medicinal chemists a versatile scaffold for several reasons:
-
Modulation of Physicochemical Properties: The isobutoxy group can enhance lipophilicity and improve metabolic stability.
-
Vectorial Synthesis: The boronic acid group provides a reactive handle for predictable and regioselective carbon-carbon bond formation.
-
Electronic Tuning: The chloro and alkoxy substituents electronically modify the pyridine ring, influencing its reactivity and interaction with biological targets.
This document will provide detailed application notes and protocols for a representative application of a substituted pyridinylboronic acid in the synthesis of a clinical drug candidate, illustrating the utility of this class of compounds in drug discovery.
Application Example: Synthesis of IRAK4 Inhibitors for Inflammatory Diseases
A prominent example of the application of substituted pyridinylboronic acids is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making IRAK4 a compelling target for therapeutic intervention.
One such IRAK4 inhibitor that has advanced to clinical trials is Zimlovisertib (PF-06650833) .[1][5][6] This compound is being investigated for the treatment of diseases such as rheumatoid arthritis and lupus.[5][7][8] The synthesis of Zimlovisertib and its analogs often involves a key Suzuki-Miyaura coupling step where a substituted pyridinylboronic acid is coupled to a core heterocyclic structure.
Quantitative Data Summary
The biological activity of Zimlovisertib (PF-06650833) as a potent and selective IRAK4 inhibitor is summarized in the table below.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Zimlovisertib (PF-06650833) | IRAK4 | Cell-based Assay | 0.2 | [5] |
| Zimlovisertib (PF-06650833) | IRAK4 | PBMC Assay | 2.4 | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PBMC: Peripheral Blood Mononuclear Cell
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the key Suzuki-Miyaura coupling reaction in the synthesis of an IRAK4 inhibitor, based on established procedures for similar transformations.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyridinyl-Substituted Heterocyclic Core
Objective: To couple a substituted pyridinylboronic acid with a halogenated heterocyclic core to form a key biaryl intermediate in the synthesis of an IRAK4 inhibitor.
Materials:
-
Halogenated heterocyclic core (e.g., a chloro- or bromo-substituted pyrrolopyrimidine) (1.0 equiv)
-
Substituted pyridinylboronic acid (e.g., a methoxypyridinylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated heterocyclic core (1.0 equiv), the substituted pyridinylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane and water) to the flask via a syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridinyl-substituted heterocyclic core.
Protocol 2: IRAK4 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to its Km for IRAK4)
-
Biotinylated peptide substrate
-
Test compound (serially diluted in DMSO)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase buffer, the test compound dilutions, and the recombinant IRAK4 enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound reagents.
-
Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate for 60 minutes.
-
Wash the plate to remove the unbound antibody.
-
Add an enhancement solution and read the time-resolved fluorescence signal on a compatible plate reader.
-
The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Caption: Synthetic workflow for a drug candidate using a substituted pyridinylboronic acid.
Caption: Inhibition of the IRAK4 signaling pathway by a selective inhibitor.
References
- 1. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[1] 3-Chloro-2-isobutoxypyridine-5-boronic acid is a valuable building block for the synthesis of complex biaryl compounds, particularly those incorporating a substituted pyridine ring, a common feature in medicinally active molecules.[2] The presence of the chloro, isobutoxy, and boronic acid functionalities on the pyridine ring allows for strategic and regioselective bond formation.
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling reaction. The protocols described herein are based on established methods for structurally analogous compounds and are intended to serve as a robust starting point for reaction optimization and development in your laboratory.[3]
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for a successful and high-yielding reaction, particularly when dealing with less reactive aryl chlorides.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the challenging oxidative addition step.[3]
References
Application Notes and Protocols for Cross-Coupling Reactions of 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-isobutoxypyridine-5-boronic acid is a versatile bifunctional reagent with significant potential in medicinal chemistry and materials science. The presence of a boronic acid group, a chloro substituent, and an isobutoxy group on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this substrate.
Disclaimer: Specific literature precedents for the cross-coupling reactions of this compound are limited. The following protocols are based on established methods for structurally similar chloropyridines and pyridine-boronic acids and are intended to serve as a robust starting point for reaction optimization.
Key Reactions and Applications
The strategic positioning of the reactive sites on this compound allows for its participation in several key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: The boronic acid moiety is an excellent nucleophilic partner for coupling with various aryl, heteroaryl, or vinyl halides. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.
-
Buchwald-Hartwig Amination: While the boronic acid can be used in certain C-N bond-forming reactions, the chloro group can also serve as an electrophilic site for amination with a wide range of primary and secondary amines. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.[1][2]
-
Sonogashira Coupling: The chloro group can be coupled with terminal alkynes to introduce alkynyl moieties, which are valuable precursors for further synthetic transformations and are present in various bioactive molecules.[3][4]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. For this compound, the boronic acid group serves as the organoboron nucleophile.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[5]
-
Add the palladium catalyst (1-5 mol%).[5]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[5]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[6]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
Representative Conditions for Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions based on analogous systems.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-dioxane/H₂O | 80-100 | 8-24 |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/H₂O | 90-110 | 12-18 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 6-12 |
This data is compiled from representative protocols for similar substrates and may require optimization.[5][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1] In the case of this compound, the chloro group can be targeted for amination.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of the chloro-position of the pyridine ring.
Materials:
-
This compound (or its pinacol ester derivative)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).[5]
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).[5]
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Conditions for Buchwald-Hartwig Amination
The choice of ligand and base is critical for a successful Buchwald-Hartwig amination.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | 1,4-dioxane | 100-120 | 12-24 |
| Pd(OAc)₂ (2) | RuPhos (3) | K₃PO₄ (2) | Toluene | 90-110 | 12-24 |
| Pd₂(dba)₃ (1.5) | BINAP (2) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 |
This data is compiled from representative protocols for similar substrates and may require optimization.[5][7]
Experimental Workflow for Cross-Coupling Reaction Setup
Caption: General experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is valuable for synthesizing 5-alkynyl-2-isobutoxypyridine derivatives from the chloro-position of the starting material.
General Protocol for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of the chloro-substituent with a terminal alkyne.
Materials:
-
This compound (or its pinacol ester derivative)
-
Terminal Alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF).
-
Add the terminal alkyne (1.1 - 1.5 equiv).
-
Add the amine base (2-3 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the copper(I) co-catalyst (2-10 mol%).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C) for 2 to 12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and perform an aqueous workup as described in the previous protocols.
-
Purify the product by flash column chromatography.
Representative Conditions for Sonogashira Coupling
The efficiency of the Sonogashira coupling can be influenced by the catalyst system and reaction conditions.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N (2-3) | DMF | 25-80 | 2-12 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3) | Toluene | 70 | 8 |
This data is compiled from representative protocols for similar aryl halides and may require optimization.
Logical Flow for Reaction Optimization
Caption: Decision tree for the optimization of cross-coupling reactions.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse and complex molecules. The protocols and data presented, based on analogous systems, provide a strong foundation for developing optimized procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Careful selection and screening of catalysts, ligands, bases, and reaction conditions will be key to achieving high yields and purity for specific synthetic targets in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Phosphine Ligands in Chloropyridine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of chloropyridines, however, presents a significant challenge due to the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen. The judicious selection of a phosphine ligand is paramount to overcoming these hurdles and achieving successful transformations. This document provides a comprehensive overview of phosphine ligands for the Suzuki coupling of chloropyridines, including comparative data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Ligand Selection: A Comparative Overview
The success of the Suzuki coupling of chloropyridines is critically dependent on the use of palladium catalysts supported by bulky and electron-rich phosphine ligands. These ligands facilitate the oxidative addition of the palladium to the inert C-Cl bond, a key step in the catalytic cycle.[1] Several classes of phosphine ligands have demonstrated exceptional performance in this challenging transformation.
Buchwald Dialkylbiaryl Phosphine Ligands: This class of ligands, developed by the Buchwald group, is characterized by a biaryl backbone with a phosphine moiety substituted with bulky alkyl groups.[1][2] Ligands such as SPhos and XPhos are highly effective for the coupling of a wide range of aryl chlorides, including chloropyridines.[3][4][5] The steric bulk of these ligands promotes the reductive elimination step, while their electron-rich nature enhances the rate of oxidative addition.[1]
cataCXium® Ligands: Developed by Beller and coworkers, cataCXium® A, or di(1-adamantyl)-n-butylphosphine, is another highly effective ligand for the Suzuki coupling of aryl chlorides.[6][7] Its significant steric bulk allows for very low catalyst loadings and high turnover numbers (TONs).[7]
The choice of ligand can significantly impact the reaction outcome, and screening of different ligands is often necessary to identify the optimal conditions for a specific substrate combination.
Quantitative Data Summary
The following tables summarize the performance of various phosphine ligands in the Suzuki coupling of different chloropyridine substrates with arylboronic acids.
| Ligand | Chloropyridine Substrate | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene/H₂O | 100 | 95 | [8] |
| XPhos | 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | 3 | K₃PO₄ | Dioxane | 100 | 92 | [4] |
| RuPhos | 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Dioxane/H₂O | 100 | 88 | [8] |
| cataCXium® A | 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.05) | 0.1 | K₃PO₄ | Dioxane | 110 | 98 | [7] |
| Phobane-type | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | KOH | Toluene | RT | 95 | [2] |
| SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High Yield | [1] |
Note: This table is a compilation of representative data and reaction conditions may require optimization for specific substrates.
Experimental Protocols
Below are generalized protocols for the Suzuki coupling of chloropyridines using phosphine ligands. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands. [9]
Protocol 1: General Procedure using Buchwald Ligands (e.g., SPhos, XPhos)
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos or XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine derivative, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: High-Turnover Procedure using cataCXium® A
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0005 mmol, 0.05 mol%)
-
cataCXium® A (0.001 mmol, 0.1 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 mmol)
-
1,4-Dioxane (3 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium(II) acetate and cataCXium® A to a reaction vial.
-
Reagent Addition: Add the chloropyridine derivative, arylboronic acid, and potassium phosphate to the vial.
-
Solvent Addition: Add degassed 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 110 °C with stirring.
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki coupling reaction. The phosphine ligand (L) plays a crucial role in each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for setting up a Suzuki coupling reaction in the laboratory.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Buchwald Phosphine Ligands [merckmillipore.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 6. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cataCXium® Catalysts [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Chloro-2-isobutoxypyridine-5-boronic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine derivatives are a cornerstone in the development of modern agrochemicals, forming the core structure of numerous herbicides, fungicides, and insecticides.[1][2][3] 3-Chloro-2-isobutoxypyridine-5-boronic acid is a versatile building block, poised for the synthesis of novel biaryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions. Its utility lies in the strategic placement of the boronic acid group, which allows for the formation of a key carbon-carbon bond, typically with an aryl or heteroaryl halide. The chloro and isobutoxy substituents on the pyridine ring can influence the biological activity and physicochemical properties of the final product.
These application notes provide a comprehensive overview of the potential uses of this compound in the synthesis of new agrochemical candidates. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for constructing biaryl linkages.[4][5][6]
Proposed Application: Synthesis of a Novel Biaryl Fungicide Candidate
The 2,3,5-substituted pyridine core is a common motif in various agrochemicals.[7][8] By employing this compound in a Suzuki-Miyaura coupling reaction with a suitable aryl halide, novel compounds with potential fungicidal or herbicidal activity can be synthesized. For the purpose of these notes, we propose the synthesis of a biaryl molecule that shares structural similarities with known fungicides.
The proposed reaction is the coupling of this compound with 2-chloro-4-fluoro-1-nitrobenzene to yield 3-Chloro-5-(2-chloro-4-fluoro-5-nitrophenyl)-2-isobutoxypyridine, a potential precursor to a new class of fungicides.
Caption: Synthetic pathway for a novel biaryl fungicide candidate.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted chloropyridines with aryl boronic acids, based on analogous reactions found in the literature.[4][9][10]
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Other common catalysts include Pd₂(dba)₃ and Pd(PPh₃)₄. |
| Ligand | SPhos (2-10 mol%) | Other effective ligands include XPhos, PCy₃, and P(t-Bu)₃.[9] |
| Base | K₃PO₄ (2-3 equivalents) | Cs₂CO₃, K₂CO₃, and KF are also frequently used. |
| Solvent | Toluene, Dioxane, or THF (with water) | A mixture of organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Reaction temperature can vary based on substrate reactivity. |
| Reaction Time | 12-24 hours | Progress should be monitored by TLC or LC-MS. |
| Typical Yield | 70-95% | Yields are dependent on the specific substrates and conditions. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-(2-chloro-4-fluoro-5-nitrophenyl)-2-isobutoxypyridine
This protocol details a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
2-chloro-4-fluoro-1-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), 2-chloro-4-fluoro-1-nitrobenzene (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable intermediate for the synthesis of novel agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this substituted pyridine moiety into biaryl structures. The protocols and data presented here offer a solid foundation for researchers to explore the potential of this building block in the discovery of next-generation crop protection agents. Further derivatization of the synthesized biaryl compounds can lead to the identification of new lead structures with enhanced biological activity.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Chloro-2-isobutoxypyridine-5-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-2-isobutoxypyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for this challenging substrate.
Troubleshooting Guide: Addressing Low Yields
Low yields in the Suzuki coupling of this compound are common and typically stem from the inherent properties of the substrates: the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[1][2][3] This guide provides a systematic approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is failing or resulting in a very low yield. What are the most common causes?
A1: Complete or near-complete reaction failure usually points to a critical issue with one of the core reaction components or conditions. The most common culprits are:
-
Inactive Catalyst System: The active Pd(0) species may not have formed or has been deactivated. For a challenging aryl chloride, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are required to facilitate the difficult oxidative addition step.[1][4][5]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[4][6] Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[1]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for the transmetalation step.[1] For aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often necessary.[4] The solubility and effectiveness of the base are highly dependent on the chosen solvent system.[7]
-
Low Reaction Temperature: The oxidative addition of an aryl chloride to the palladium center is often the rate-limiting step and requires significant thermal energy to overcome the activation barrier.[4] Temperatures are typically in the range of 80-110 °C.[1]
Q2: What are the primary side reactions, and how can they be minimized?
A2: Low yields are frequently caused by the consumption of starting materials in competing reaction pathways. The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[8] This side reaction is often promoted by high temperatures and the presence of water or excess base.[4][9] To minimize it, ensure the boronic acid is of high purity, use the minimum necessary amount of base, and consider switching to the corresponding pinacol ester or trifluoroborate salt, which can be more resistant to protodeboronation.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[8] This reaction is primarily promoted by the presence of oxygen or when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can significantly reduce homocoupling.[1]
Q3: My starting material is consumed, but the yield of the desired product is low. What is happening?
A3: If analysis (e.g., by LC-MS or TLC) shows the consumption of your starting materials without significant formation of the desired product, it likely indicates the formation of a complex mixture of byproducts or degradation of the product under the reaction conditions.
-
Screen Different Bases: The choice of base can significantly influence the reaction pathway.[1] Switching to a different base (e.g., from K₃PO₄ to Cs₂CO₃) might disfavor the decomposition pathway.
-
Lower Reaction Temperature: While high temperatures are needed for C-Cl activation, excessive heat can also accelerate side reactions and product degradation.[1] Once optimal conditions are found, try reducing the temperature slightly to improve selectivity.
Troubleshooting Workflow
If you are experiencing low yields, this decision tree can help guide your optimization process.
Caption: A workflow diagram for troubleshooting low yields.
Data Presentation: Optimizing Reaction Components
The selection of catalyst, ligand, base, and solvent is critical for success. The following tables summarize recommended starting points and alternatives for the Suzuki coupling of chloropyridine derivatives, based on literature for similar challenging substrates.
Table 1: Catalyst and Ligand System Screening
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
|---|---|---|---|
| Pd(OAc)₂ | SPhos or XPhos | 1-2% Pd / 2-4% Ligand | Highly active, general system for challenging aryl chlorides.[4][5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2% Pd / 2-4% Ligand | Effective but can be more air-sensitive. |
| PdCl₂(dppf) | (is a complex) | 2-5% | A common, robust pre-catalyst, but may require higher temperatures.[4] |
| PEPPSI-IPr | (is a complex) | 1-3% | N-heterocyclic carbene (NHC) pre-catalyst, often highly efficient.[5] |
Table 2: Base and Solvent Combination Screening
| Base (2-3 equiv.) | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 100-110 | Excellent starting point; frequently effective for difficult couplings.[1][5][10] |
| Cs₂CO₃ | Toluene | 110 | Strong base, good for anhydrous conditions, but can be expensive.[4] |
| K₂CO₃ | DMF / H₂O (4:1) | 120 | Common choice, may require higher temperatures or microwave conditions.[10] |
| K₃PO₄ | t-Amyl Alcohol | 100 | Alternative solvent that can sometimes improve yields.[5] |
Experimental Protocols
This section provides a detailed methodology for performing the Suzuki coupling reaction.
General Experimental Workflow Diagram
Caption: A general experimental workflow for a Suzuki coupling reaction.[11]
Detailed Protocol Using a Buchwald Ligand System
This protocol is a general procedure adapted from established methodologies for challenging aryl chlorides.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl or Heteroaryl Halide (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (0.4 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Reaction Setup: To the dry Schlenk flask, add this compound, the aryl halide, and potassium phosphate.[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the XPhos ligand to the flask.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[5]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 100-110 °C.[1]
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the boronic acid starting material is consumed (typically 12-24 hours).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can lead to low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Reactions for 3-Chloro-2-isobutoxypyridine-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 3-Chloro-2-isobutoxypyridine-5-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in a low yield or failing to proceed?
Answer: Low yields with this substrate can stem from several factors, primarily related to the electronic properties and steric hindrance of the coupling partners.[1][2] Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For a sterically hindered and electronically deactivated substrate like 3-Chloro-2-isobutoxypyridine, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[2]
-
Reaction Conditions: Temperature, solvent, and base selection are crucial for reaction success. Inadequate temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[3]
-
Reagent Quality: The purity of all reagents, especially the boronic acid, is paramount. Boronic acids are susceptible to degradation, such as protodeboronation.[3]
-
Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. Insufficient degassing of the reaction mixture can lead to catalyst deactivation and promote side reactions.[3]
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling, the self-coupling of the boronic acid, is a common side reaction often promoted by the presence of oxygen.[3] To mitigate this:
-
Thorough Degassing: Ensure the solvent and reaction setup are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent for an extended period.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can reduce homocoupling compared to some Pd(II) precatalysts.[3]
Question 3: Protodeboronation of my boronic acid seems to be a major issue. What steps can I take to prevent it?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common challenge, especially with heteroaryl boronic acids.[4][5] To address this:
-
Choice of Base: Use a milder base. While a base is necessary to activate the boronic acid, strong bases can accelerate protodeboronation.[5] Consider screening bases like K₃PO₄ or KF.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally less prone to protodeboronation.[1][5]
-
Control Water Content: While some water can be beneficial in Suzuki reactions, excess water can promote the hydrolysis of the carbon-boron bond. Use anhydrous solvents or a carefully controlled amount of water.[4]
-
Reaction Temperature: Run the reaction at the lowest effective temperature to slow down the rate of protodeboronation.[4]
Question 4: The oxidative addition to the C-Cl bond on the pyridine ring appears to be slow. How can I improve this step?
Answer: The carbon-chlorine bond in 3-chloropyridines is less reactive than corresponding C-Br or C-I bonds, making oxidative addition more challenging.[1] To enhance this step:
-
Employ Bulky, Electron-Rich Ligands: Use specialized phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the formation of a highly reactive palladium(0) species necessary for the oxidative addition.[2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for C-Cl bond cleavage. However, this must be balanced against the risk of catalyst decomposition and increased side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a crucial role in the catalytic cycle. Its main function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then undergoes transmetalation with the palladium(II) complex. The base is also involved in regenerating the active Pd(0) catalyst.[5][6]
Q2: Which palladium precursors and ligands are recommended for this specific substrate?
A2: For challenging substrates like this compound, highly active catalyst systems are recommended. Consider using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[2][3] Buchwald G3 or G4 precatalysts, which are pre-formed catalyst systems, can also be very effective.[3]
Q3: What are suitable solvents for this reaction?
A3: Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with the addition of water.[3][4] The choice of solvent can influence the solubility of the reagents and the effectiveness of the base. For anhydrous conditions, toluene or dioxane are good choices.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product.[1]
Experimental Protocols
Below is a general starting protocol for the Suzuki-Miyaura coupling of this compound. Note: This is a generalized procedure and should be optimized for your specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (1.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.1-1.5 times the mol of Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the this compound (typically 1.1-1.5 equivalents), the aryl halide, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]
Data Presentation
The following tables provide suggested starting points for optimizing the reaction conditions for the Suzuki coupling of this compound. The optimal conditions will depend on the specific aryl halide used.
Table 1: Recommended Catalyst Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | A robust system for many challenging couplings. |
| Pd₂(dba)₃ | XPhos | 1-3 | Effective for sterically hindered substrates.[2] |
| XPhos Pd G3 | None | 1-2 | A pre-formed, air-stable catalyst for ease of use.[3] |
| Pd(dppf)Cl₂ | None | 2-5 | Can be effective, but may require higher temperatures. |
Table 2: Screening of Bases and Solvents
| Base (equiv) | Solvent | Temperature (°C) | Expected Outcome |
| K₃PO₄ (2.0) | Toluene | 100-110 | Good starting point for hindered couplings.[1] |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | A common and effective combination.[3] |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | A stronger base that can be effective when others fail.[2] |
| Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80-90 | A milder option for base-sensitive substrates.[3] |
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-2-isobutoxypyridine-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura coupling of 3-Chloro-2-isobutoxypyridine-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?
A1: The two primary side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-chloro-2-isobutoxypyridine.[1] Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct.[2]
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield of the desired product?
A2: Low yields can be attributed to several factors:
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Protodeboronation: Pyridine boronic acids are susceptible to protodeboronation, especially in the presence of aqueous bases.[1]
-
Homocoupling: This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. It is often promoted by the presence of oxygen or certain palladium species.[2]
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[3]
-
Inefficient Oxidative Addition: The carbon-chlorine bond of the coupling partner is generally less reactive than carbon-bromine or carbon-iodine bonds, requiring a more active catalyst system.
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1]
-
Choice of Base: The reaction pH is a critical factor. While a base is necessary to activate the boronic acid, highly basic aqueous conditions can accelerate protodeboronation. Experimenting with different bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can be beneficial.[2]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can also suppress protodeboronation.
Q4: What are the best practices to avoid homocoupling?
A4: Homocoupling can be minimized by:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen.
-
Using a Pd(0) Source: Employing a Pd(0) catalyst source or an efficient precatalyst system can reduce the formation of Pd(II) species that may promote homocoupling.[2]
Q5: Which ligands and catalysts are recommended for the coupling of this compound?
A5: Due to the less reactive nature of the chloro-substituent, highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands are particularly effective. Recommended catalyst systems include:
-
Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands like SPhos or XPhos. These ligands are known to promote the challenging oxidative addition step and stabilize the palladium catalyst.[2][3]
-
Pre-formed catalyst complexes, such as those incorporating N-heterocyclic carbene (NHC) ligands, can also be highly effective. [4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues with the Suzuki-Miyaura coupling of this compound.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2][3] |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more reactive aryl halide (bromide or iodide) if the synthesis allows. |
| Protodeboronation of Starting Material | Convert the boronic acid to its pinacol ester derivative before the coupling reaction. Use a weaker base or anhydrous conditions. |
| Poor Solubility of Reagents | Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is common, but anhydrous solvents may be necessary. |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Protodeboronation Product | Excess water and/or strong base.[1] | Use anhydrous solvents. Switch to a less basic inorganic base like K₃PO₄ or Cs₂CO₃.[2] Convert the boronic acid to a pinacol ester. |
| Homocoupling Product | Presence of oxygen. Inefficient reduction of Pd(II) precatalyst.[2] | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) catalyst source or a reliable precatalyst. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound pinacol ester
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as toluene or dichloromethane.
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove water.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Filter off the drying agent (if used) and concentrate the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after purification by filtration through a short plug of silica gel or by recrystallization if necessary.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and major side reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Protodeboronation of Pyridyl Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the protodeboronation of pyridyl boronic acids, a common side reaction in cross-coupling chemistries.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridyl boronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This side reaction is particularly problematic in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the pyridyl boronic acid, leading to the formation of a simple pyridine byproduct. This reduces the yield of the desired coupled product and complicates purification.[1] 2-Pyridylboronic acids are notoriously unstable and especially prone to this decomposition pathway.[2]
Q2: What is the primary mechanism that makes 2-pyridylboronic acid so susceptible to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation most rapidly at high pH, 2-pyridylboronic acid has a unique decomposition mechanism. Under neutral pH conditions, it can form a zwitterionic intermediate which is highly reactive and readily undergoes fragmentation, leading to the protodeboronated product.[3] Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the reactive zwitterionic species.
Q3: What are the key factors that influence the rate of protodeboronation?
A3: Several factors can significantly affect the rate of protodeboronation:
-
pH of the reaction medium: The pH is a critical factor as it dictates the speciation of the boronic acid. For 2-pyridylboronic acids, the maximum rate of decomposition is often observed at neutral pH.
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation.
-
Catalyst System: The efficiency of the palladium catalyst and ligands is important. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction. However, some bulky phosphine ligands can paradoxically promote protodeboronation.
-
Solvent: The choice of solvent can impact the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome. The presence of a proton source like water is necessary for the reaction to occur.
Q4: Are boronic esters, like pinacol or MIDA esters, more stable than the corresponding boronic acids?
A4: Yes, converting a boronic acid to an ester derivative generally confers greater stability against protodeboronation.
-
Pinacol esters are a common choice and are often more stable than the free boronic acids.[4]
-
MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, often existing as air- and chromatographically-stable, crystalline solids that can be stored long-term.[1][5] They function as a "slow-release" platform for the boronic acid under specific reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of the corresponding pyridine byproduct. | High rate of protodeboronation of the pyridyl boronic acid. | 1. Switch to a more stable boronic acid derivative: Use a pinacol ester or, for maximum stability, a MIDA boronate.[1] 2. Optimize reaction pH: Avoid neutral pH conditions where 2-pyridylboronic acid is most unstable. Both acidic or basic conditions can be beneficial. 3. Lower the reaction temperature: If the catalyst system is sufficiently active, reducing the temperature can slow the rate of protodeboronation. 4. Use a milder base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃. 5. Use anhydrous solvents: Minimizing the presence of water, a necessary proton source, can help reduce protodeboronation. |
| Reaction is sluggish and incomplete, even when using a more stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve the reaction rate. |
| Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling). | Oxygen in the reaction mixture or non-optimal stoichiometry. | 1. Ensure a rigorously inert atmosphere: Oxygen can promote the homocoupling of boronic acids. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize homocoupling of the aryl halide. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Data Presentation
Table 1: Relative Stability of Pyridyl Boron Reagents
| Boron Reagent | General Stability | Key Characteristics |
| 2-Pyridylboronic Acid | Low | Highly susceptible to protodeboronation, especially at neutral pH. Half-life can be on the order of seconds at 70°C and pH 7.[2] |
| 3-Pyridylboronic Acid | Moderate | More stable than the 2-pyridyl isomer. However, complete decomposition was observed after 12 hours at 110°C in aqueous K₃PO₄/toluene.[4] |
| Pyridylboronic Acid Pinacol Ester | High | Generally more stable than the corresponding free boronic acids.[4] Offers a good balance of stability and reactivity. |
| Pyridyl-MIDA Boronate | Very High | Exceptionally stable, air- and moisture-tolerant crystalline solids.[1][5] Allows for "slow-release" of the boronic acid, minimizing decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from established procedures for challenging Suzuki-Miyaura couplings.[1]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.2-1.5 equiv.), the aryl chloride (1.0 equiv.), Pd(OAc)₂ (e.g., 2-5 mol%), SPhos (e.g., 4-10 mol%), Cu(OAc)₂ (e.g., 50 mol%), and KOAc (e.g., 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and then diethanolamine (e.g., 1.0 equiv.) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Pyridyl MIDA Boronate
This protocol is based on a general method for the synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates.[5]
-
Reaction Setup: In a reaction vessel, combine 2-bromopyridine (1.0 equiv.), triisopropyl borate (1.5 equiv.), and THF. Cool the mixture to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv.) to the cooled mixture, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Quenching and MIDA addition: Quench the reaction with a solution of N-methyliminodiacetic acid (MIDA) in DMSO.
-
Heating: Heat the reaction mixture to 80 °C for 1 hour.
-
Work-up and Purification: After cooling, perform an appropriate aqueous work-up. The 2-pyridyl MIDA boronate can be purified by silica gel chromatography. The product is typically a crystalline, free-flowing solid that is stable in air.[5]
Visualizations
References
Technical Support Center: Purification of Products from 3-Chloro-2-isobutoxypyridine-5-boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 3-Chloro-2-isobutoxypyridine-5-boronic acid. The primary focus is on the purification of 2-isobutoxy-5-arylpyridine derivatives obtained from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include:
-
Homocoupling byproduct of the boronic acid: This results in the formation of a bi-pyridine derivative and is often promoted by the presence of oxygen.[1][2]
-
Unreacted starting materials: Residual this compound and the aryl halide coupling partner may remain.
-
Protodeborylation product: The boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1]
-
Palladium catalyst residues: The palladium catalyst used in the coupling reaction can contaminate the final product.
-
Byproducts from ligands: Impurities can arise from the phosphine ligands used in the reaction.
Q2: What are the general strategies for purifying the 2-isobutoxy-5-arylpyridine products?
A2: The primary purification strategies for these pyridine derivatives, which can be challenging due to their basicity, include:[3]
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[3]
-
Column Chromatography: A versatile method for separating the desired product from byproducts with different polarities.[3]
-
Recrystallization: An effective method for obtaining highly pure solid products.[3]
Q3: How can I remove residual palladium catalyst from my product?
A3: Residual palladium can often be removed by:
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove insoluble palladium species.
-
Treatment with activated charcoal: Stirring the crude product solution with activated charcoal can adsorb palladium residues, which are then removed by filtration.[3]
-
Specialized scavengers: Various commercial scavengers are available that selectively bind to and remove palladium.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Difficulty with Column Chromatography
Q: My pyridine product is showing significant tailing on the silica gel column. What can I do to improve the peak shape?
A: Peak tailing is a common issue with basic compounds like pyridines due to their interaction with acidic silanol groups on the silica surface.[4] To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[5]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or end-capped silica gel, which have fewer acidic sites.[4]
Q: I am having trouble separating my product from a non-polar impurity. What solvent system should I use for flash chromatography?
A: For non-polar compounds, a common and effective solvent system is a gradient of ethyl acetate in hexanes.[5][6] You can start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity to elute your product while retaining more polar impurities. For very non-polar compounds, a petroleum ether/diethyl ether system can also be effective.[5]
Issue 2: Problems with Recrystallization
Q: I am unable to find a suitable single solvent for the recrystallization of my 2-isobutoxy-5-arylpyridine product. What should I try?
A: If a single solvent is not effective, a two-solvent system is a good alternative.[1] Common solvent pairs for recrystallization include:[1]
-
n-Hexane/Acetone
-
n-Hexane/Ethyl Acetate
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Dichloromethane/n-Pentane[7]
-
Methylene chloride/Ethyl acetate[8]
The general principle is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.
Q: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" can occur if the solution is supersaturated or if the cooling is too rapid. To encourage crystal formation, you can try:
-
Slowing down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.
Issue 3: Inefficient Acid-Base Extraction
Q: My yield is low after performing an acid-base extraction. What could be the reason?
A: Low recovery from an acid-base extraction can be due to several factors:
-
Incomplete protonation or deprotonation: Ensure you are using an acid or base of the appropriate strength and in sufficient quantity to fully protonate the pyridine nitrogen or deprotonate any acidic impurities.
-
Insufficient mixing: Thoroughly mix the aqueous and organic layers to ensure complete transfer of the compound between phases.
-
Incorrect pH adjustment: When re-neutralizing the aqueous layer to recover your product, ensure the pH is adjusted correctly to precipitate the compound fully.
-
Emulsion formation: If an emulsion forms between the two layers, it can be difficult to separate them cleanly. Adding brine (saturated NaCl solution) can often help to break up emulsions.
Data Presentation
The following tables summarize typical purification data for 2-alkoxy-5-arylpyridine derivatives from Suzuki-Miyaura coupling reactions.
Table 1: Flash Chromatography Conditions and Yields for 2-alkoxy-5-arylpyridines
| Product | Eluent System | Gradient | Isolated Yield (%) | Purity (%) | Reference |
| 2-(4'-Ethoxybiphen-4-yl)-5-cyanopyridine | Methylene chloride:Hexane | 3:1 (isocratic) | 69 | >98 (after recrystallization) | [8] |
| General 2-arylpyridines | Ethyl acetate in Cyclohexane | Gradient | - | - | [9] |
| General substituted pyridines | Ethyl Acetate/Hexanes | 0:100 to 20:80 | 70-91 | Not specified | [10] |
Table 2: Recrystallization Solvents and Yields for 2-alkoxy-5-arylpyridines
| Product | Recrystallization Solvent(s) | Yield (%) | Reference |
| 2-(4'-Ethoxybiphen-4-yl)-5-cyanopyridine | Methylene chloride / Ethyl acetate | Not specified | [8] |
| General 2-arylpyridines | Ethanol | Often effective for minor impurities | [1] |
| General 2-arylpyridines | n-Hexane / Acetone | Generally effective | [1] |
Experimental Protocols
Protocol 1: General Work-up and Purification by Flash Chromatography
-
Reaction Quench and Extraction:
-
After the Suzuki-Miyaura coupling reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.[3]
-
Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexanes or petroleum ether).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.[5][10]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Identify a suitable single solvent (in which the product is soluble when hot and insoluble when cold) or a two-solvent pair (a "good" solvent and a "poor" solvent). A common pair for this class of compounds is methylene chloride and ethyl acetate.[8]
-
-
Recrystallization Procedure (Two-Solvent System):
-
Dissolve the crude product in a minimal amount of the "good" solvent (e.g., methylene chloride) at its boiling point.
-
While the solution is hot, add the "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
effect of temperature on 3-Chloro-2-isobutoxypyridine-5-boronic acid stability
Technical Support Center: 3-Chloro-2-isobutoxypyridine-5-boronic acid
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The information provided is based on established principles for arylboronic and pyridineboronic acids and data from chemically similar compounds.
Troubleshooting Guide
This guide addresses common issues researchers may face, with a focus on temperature-related instability.
| Observed Problem | Potential Cause Related to Temperature | Recommended Solution & Action Steps |
| Low or No Yield in Suzuki-Miyaura Coupling | Reagent Degradation: The C-B bond may have cleaved via protodeboronation, or the compound may have formed an unreactive trimeric boroxine anhydride. Both processes are accelerated by elevated temperature and moisture.[1][2][3] | 1. Verify Purity: Before use, run a quick purity check using HPLC or ¹H NMR. Compare against the certificate of analysis. 2. Use Fresh Reagent: If the material has been stored for a long time or at room temperature, consider using a fresh, unopened vial. 3. Minimize Exposure: Weigh the reagent quickly and add it to the reaction vessel promptly. Avoid leaving the stock bottle open on the bench. |
| Inconsistent or Non-reproducible Experimental Results | Partial Degradation: The sample may be a mixture of the active boronic acid and its degradation products (e.g., boroxine, protodeboronated arene). The composition can change over time, especially if stored improperly between experiments. | 1. Standardize Storage: Always store the compound at the recommended temperature, typically -20°C, in a desiccated environment.[4][5] 2. Aliquot the Reagent: Upon receiving, consider aliquoting the boronic acid into smaller, single-use vials to prevent repeated warming/cooling cycles and moisture introduction into the main stock. |
| Compound Appears Clumpy, Gummy, or Discolored | Physical Changes due to Instability: Formation of boroxine anhydrides through intermolecular dehydration (a process accelerated by heat) can alter the physical appearance of the solid compound from a fine powder to a less free-flowing solid. | 1. Visual Inspection: Always inspect the reagent before use. Any change from a white/off-white, free-flowing powder is a sign of potential degradation. 2. Purity Analysis: If physical changes are observed, an analytical check (HPLC, NMR) is strongly recommended before proceeding with the experiment. |
| Difficulty Dissolving the Compound | Formation of Insoluble Byproducts: Temperature-induced degradation can lead to the formation of polymeric or aggregated byproducts that may have lower solubility in common organic solvents. | 1. Gentle Dissolution: Use sonication at room temperature to aid dissolution. Avoid heating the solution for extended periods, as this can accelerate further degradation in the solvent. 2. Solvent Choice: Ensure you are using an appropriate anhydrous solvent for your reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A: The recommended long-term storage temperature is -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[4][5] For short-term storage between uses, 2-8°C can be acceptable, but freezing is optimal for preserving integrity.
Q2: What are the primary degradation pathways affected by temperature?
A: The two main temperature-sensitive degradation pathways for arylboronic acids are:
-
Dehydration to Boroxine: Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible but is driven forward by heat. Boroxines can be less reactive in some coupling reactions.[6]
-
Protodeboronation: This is an irreversible process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 3-Chloro-2-isobutoxypyridine. This reaction is accelerated by heat, moisture, and acidic or basic conditions.[1][7] 2-Pyridylboronic acids are known to be particularly susceptible to protodeboronation.[8]
Q3: My reaction requires heating. How will this affect the boronic acid?
A: While many cross-coupling reactions require heat, prolonged exposure of the boronic acid to high temperatures, especially in the presence of water or base before the catalyst is fully active, can lead to decomposition.[2] This can compete with the desired catalytic cycle. Using a protected form of the boronic acid, such as a MIDA boronate, can sometimes mitigate this issue by slowly releasing the active boronic acid under the reaction conditions.[2][8][9]
Q4: Can I check the quality of my boronic acid before using it?
A: Yes. The most common methods are:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (like DMSO-d₆). Look for the characteristic broad singlet for the B(OH)₂ protons and check for the appearance of new aromatic signals that would indicate the protodeboronated byproduct.
-
HPLC: A reverse-phase HPLC method can be used to determine the purity of the compound and quantify any degradation products. A stability-indicating assay should show a decrease in the main peak area with a corresponding increase in impurity peaks over time.[10]
Q5: Does the position of the boronic acid on the pyridine ring matter for stability?
A: Yes. The stability of pyridinylboronic acids is highly dependent on the substituent's position. 2-Pyridinylboronic acids are generally unstable and prone to protodeboronation.[8] While the target compound is a 5-pyridinylboronic acid (which is electronically similar to a 3-pyridinylboronic acid), the presence of other substituents can also influence its stability. Generally, 3- and 4-pyridinylboronic acids exhibit better stability.
Visualizing Stability and Workflow
Caption: Troubleshooting workflow for experiments involving boronic acids.
Caption: Workflow for conducting a thermal stability study.
Protocol: Thermal Stability Assessment via HPLC
Objective: To evaluate the stability of this compound in solution at various temperatures over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Temperature-controlled chambers/ovens set to desired temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Solution Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of the boronic acid in acetonitrile.
-
From this stock, prepare a working solution at 0.1 mg/mL by diluting with acetonitrile. Homogenize thoroughly.
-
-
Sample Distribution:
-
Dispense aliquots of the working solution into multiple HPLC vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Time Zero (T=0) Analysis:
-
Immediately analyze three of the freshly prepared vials to establish the initial purity (100% reference point) and peak area.
-
-
Incubation:
-
Place sets of vials in temperature chambers maintained at 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).
-
Ensure samples are protected from light.
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 6 hours, 24 hours, 3 days, 7 days), remove a vial from each temperature condition.
-
Allow the vial to return to room temperature before analysis.
-
Analyze the sample using the HPLC method below.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 270 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Identify the peak corresponding to the parent compound.
-
Calculate the area of the parent peak at each time point and temperature.
-
Determine the percentage of the boronic acid remaining relative to the T=0 average peak area.
-
Plot the % remaining versus time for each temperature to visualize the degradation kinetics. Note the appearance and growth of any new impurity peaks.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids & Derivatives [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions of Chloropyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds. However, the use of chloropyridines as coupling partners often presents unique challenges due to their electronic properties and potential for catalyst inhibition. This guide provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and data-driven recommendations to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of chloropyridines, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki-Miyaura reaction with a chloropyridine consistently low or non-existent?
A1: Low to no product formation is a frequent challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This reduced reactivity stems primarily from the strong Carbon-Chlorine (C-Cl) bond, making the initial oxidative addition step of the catalytic cycle more difficult.[1][3] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Key areas to investigate include:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may prove insufficient.[1]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][3] Its strength, solubility, and steric properties are important factors.
-
Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Insufficient Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[1][3]
Q2: I am observing significant side products, such as dehalogenated pyridine and homocoupling of the boronic acid. How can I minimize these?
A2: The formation of byproducts is a common issue that can significantly lower the yield of the desired product.
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1][3]
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][3]
-
Dehalogenation: The starting chloropyridine is reduced to pyridine.
-
Recommendation: This can be competitive if the transmetalation step is slow. Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[6]
-
Q3: The Suzuki coupling works for some of my chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?
A3: The electronic and steric properties of your specific chloropyridine derivative significantly influence its reactivity.[1]
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) activate it.[1]
-
Recommendation: For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1]
-
-
Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the palladium catalyst.
-
Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be beneficial to reduce steric clash.[1]
-
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring, particularly at the 2-position, can coordinate to the palladium center, forming stable, inactive catalytic species and inhibiting the catalytic cycle.[1][4]
Data Presentation: Recommended Reaction Conditions
The following tables summarize effective catalytic systems and general reaction conditions for the Suzuki-Miyaura coupling of chloropyridines, compiled from various sources.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-5 | Highly active for C-Cl bond activation; good for challenging substrates.[1][4] |
| Pd(OAc)₂ | PEPPSI-IPr | 2 | N-heterocyclic carbene (NHC) precatalyst, effective and often requires lower temperatures.[7] |
| PdCl₂(dppf) | - | 3 | Can be effective, but may require higher temperatures or more reactive substrates.[8] |
| Pd(PPh₃)₄ | - | 2-5 | Often insufficient for chloropyridines but can work in some cases, potentially with microwave heating.[1][9] |
Table 2: General Reaction Parameters for Suzuki-Miyaura Coupling of Chloropyridines
| Parameter | Recommended Conditions | Notes |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often a good first choice for difficult couplings.[1][4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A ratio of 4:1 to 10:1 organic solvent to water is common.[1][10] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive chloropyridines.[1][3] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine with an Arylboronic Acid
Note: This is a generalized procedure and requires optimization for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4][11]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel. Alternatively, a pre-formed catalyst complex can be added directly.[4]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3][10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[10][11]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (typically 2-24 hours).[1][11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10][11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[10][11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[10][11]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chloropyridines.
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura reactions of chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
improving reactivity of 3-Chloro-2-isobutoxypyridine-5-boronic acid
Welcome to the Technical Support Center for 3-Chloro-2-isobutoxypyridine-5-boronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a heterocyclic organoboron compound. It is primarily used as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and advanced materials.[1][2]
Q2: What are the main challenges when using this reagent in Suzuki-Miyaura coupling reactions?
A2: Researchers may encounter two primary challenges:
-
Low Reactivity: The carbon-chlorine bond on the pyridine ring can be difficult to activate for the initial oxidative addition step in the catalytic cycle.[3][4] This is a common issue for aryl chlorides, which are less reactive than corresponding bromides or iodides.[4]
-
Protodeboronation: This is a significant undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming the reagent and forming 3-chloro-2-isobutoxypyridine as a byproduct.[5][6] Pyridine boronic acids are particularly susceptible to this decomposition pathway, which reduces the yield of the desired product.[7][8]
Q3: What is protodeboronation and why is it a major issue for pyridine boronic acids?
A3: Protodeboronation is the protonolysis of the carbon-boron bond.[6] For pyridine boronic acids, the ring's nitrogen atom can facilitate decomposition pathways not typically seen with simple arylboronic acids.[5] The reaction is highly dependent on factors like pH, temperature, and the choice of base.[7] This side reaction consumes the boronic acid, leading to reduced yields and complicating the purification process due to the formation of the deborylated pyridine byproduct.[5]
Q4: How can I minimize protodeboronation?
A4: Several strategies can mitigate protodeboronation:
-
Use a More Stable Boron Species: Instead of the boronic acid, consider using a more robust derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][9] These derivatives can act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[5][9][10]
-
Optimize the Base: The choice of base is critical. While necessary for the reaction, strongly basic or aqueous conditions can sometimes accelerate protodeboronation.[7] Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[3][11]
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[7] Use the lowest temperature that still allows for efficient coupling.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low to no yield of the desired coupled product.
-
Potential Cause A: Inactive Catalyst System. The C-Cl bond of the substrate is challenging to activate. The palladium catalyst may be deactivated or not active enough. The pyridine nitrogen can also coordinate to the palladium and inhibit catalysis.[1][3]
-
Potential Cause B: Significant Protodeboronation. A major peak corresponding to 3-chloro-2-isobutoxypyridine is observed in your analysis (LC-MS, GC-MS).
-
Potential Cause C: Poor Reagent Quality or Inert Atmosphere. Oxygen can deactivate the Pd(0) catalyst, and water content can affect both the catalyst and the boronic acid's stability.[3][11]
-
Solution: Ensure all reagents are pure and dry (if using anhydrous conditions). Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Formation of significant homocoupling byproducts (biaryl or bipyridine).
-
Potential Cause: The presence of oxygen can promote the homocoupling of the boronic acid.[3] This can also occur if the transmetalation step is slow compared to other pathways.
Data Presentation
The optimal reaction conditions are highly dependent on the specific coupling partner. The following tables summarize general guidance gleaned from studies on structurally similar, challenging chloropyridine couplings.
Table 1: Recommended Catalyst Systems for Challenging Chloropyridine Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Notes | Source(s) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Excellent for C-Cl bond activation. A go-to system for difficult couplings. | [4][11] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Another highly active Buchwald ligand system. | [11] |
| Pd(PPh₃)₄ | None | 2-5 | A classic catalyst, may work for more activated partners but often less effective for chloropyridines. |[12] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling of Chloropyridines
| Base | Solvent System | Temperature (°C) | General Outcome | Source(s) |
|---|---|---|---|---|
| K₃PO₄ | Dioxane / Toluene | 80-110 | Often provides good to excellent yields, especially for challenging couplings. | [3][11] |
| K₂CO₃ | Dioxane/H₂O | 100 | A common and often effective choice, but aqueous nature can promote protodeboronation. | [11] |
| Cs₂CO₃ | Dioxane | 80-110 | A strong inorganic base, can be very effective but is more expensive. | [13] |
| LiOᵗBu | Dioxane/H₂O | 100 | Very strong base, effective for exhaustive coupling of polychlorinated pyridines. |[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized starting protocol for the coupling of an aryl halide with this compound. Optimization will be required.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv.)
-
Palladium Source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium source, and ligand.[4]
-
Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a fully inert atmosphere.[3]
-
Add the degassed solvent via syringe.[3]
-
Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The Suzuki-Miyaura cycle with key problem steps highlighted.
Caption: Decision tree for selecting key reaction components.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Chloro-2-isobutoxypyridine-5-boronic acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridine-containing biaryl and heteroaryl structures are of immense interest in medicinal chemistry and materials science, making the selection of the appropriate pyridine boronic acid a critical decision in the synthetic workflow. This guide provides an objective comparison of 3-Chloro-2-isobutoxypyridine-5-boronic acid with other commonly used pyridine boronic acids, offering insights into its expected performance based on established chemical principles and available data for analogous compounds.
Structural Features and Expected Reactivity
This compound possesses a unique combination of substituents that influence its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen generally enhances the electrophilicity of the pyridine ring, which can be advantageous for the Suzuki coupling reaction. However, the specific placement of these groups is crucial.
The isobutoxy group at the 2-position is electron-donating, which can modulate the electronic properties of the ring and potentially influence the rate of transmetalation. The chlorine atom at the 3-position provides a handle for further functionalization, a desirable feature in multi-step syntheses. The boronic acid at the 5-position is sterically accessible, which is favorable for the transmetalation step in the catalytic cycle. Compared to unsubstituted pyridine-3-boronic acid, the electronic effects of the chloro and isobutoxy groups in this compound are expected to result in a nuanced reactivity profile.
Quantitative Performance Comparison
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Pyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Good | [1] |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good | |
| 2-Methoxypyridine-5-boronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DMF | High | |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good (Estimated) |
Note: "Good" and "High" yields are qualitative descriptors from the cited literature. The estimated yield for this compound is based on the successful coupling of other challenging chloropyridines under optimized conditions.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methods for structurally similar compounds and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial with a septum and evacuate and backfill with an inert gas three times.
Procedure:
-
To the sealed vial, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Place the reaction vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing pyridine boronic acids.
Caption: Structural and logical comparison of pyridine boronic acids.
Conclusion
This compound is a promising building block for the synthesis of complex pyridine-containing molecules. Its unique substitution pattern offers both a site for cross-coupling and a reactive handle for subsequent transformations. While direct quantitative data on its performance in Suzuki-Miyaura coupling is limited, a thorough analysis of related structures suggests that with appropriate optimization of catalytic systems, it can be a valuable reagent for drug discovery and development. The provided experimental protocol serves as a robust starting point for researchers to explore the utility of this versatile compound.
References
Boronic Acids vs. Pinacol Esters in Suzuki Coupling: A Researcher's Guide
For researchers and scientists engaged in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical choice in this reaction is the selection of the boron-containing reagent. This guide provides an objective comparison between boronic acids and their corresponding pinacol esters, supported by experimental data, to aid in making an informed decision for your specific synthetic needs.
The central theme in comparing boronic acids and boronate esters, such as the commonly used pinacol esters, is the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[2] However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, which can impact their shelf-life and reaction yields.[1][2]
Conversely, boronate esters, particularly pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki couplings, although direct transmetalation from the ester is also possible.[1][3]
Quantitative Performance Comparison
The following tables summarize quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, providing a comparison of the relative reactivity of various boronic acids and boronate esters.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents [1][4]
| Entry | Boron Reagent | Relative Rate (krel) |
| 1 | 4-Fluorophenylboronic acid | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | 0.03 |
| 3 | 4-Fluorophenylboronic acid ethylene glycol ester | 23.01 |
| 4 | 4-Fluorophenylboroxine | 9.33 |
| 5 | 4-Fluorophenylboronic acid neopentyl glycol ester | 1.56 |
| 6 | 4-Fluorophenylboronic acid catechol ester | 1.70 |
Relative rates are normalized to the rate of the corresponding boronic acid.
Table 2: General Performance Characteristics [1][2]
| Parameter | Boronic Acid | Boronic Acid Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction times. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Prone to decomposition (e.g., protodeboronation, oxidation), shorter shelf-life. | High stability, often crystalline solids, suitable for long-term storage. |
| Handling | Can be challenging to handle and purify due to instability. | Easy to handle and purify by standard techniques like column chromatography. |
| Yield | Can provide high yields in short reaction times, but can be compromised by decomposition of the starting material. | Often provides more reproducible and higher isolated yields, especially in complex syntheses, due to higher purity of the starting material. |
| Substrate Scope | Broad, but can be limited by the instability of certain boronic acids (e.g., some heteroaryl boronic acids). | Very broad, often the reagent of choice for unstable boronic acids. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using a boronic acid and a boronic acid pinacol ester.
Protocol 1: Suzuki Coupling of 4-Chloroacetophenone with Phenylboronic Acid
This protocol is adapted from a procedure for the coupling of aryl chlorides with arylboronic acids.
Materials:
-
4-Chloroacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 4-chloroacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Aryl Chloride with an Alkyl Pinacol Boronic Ester[5][6]
This protocol is adapted from a procedure for the selective coupling of polychlorinated aromatics with alkyl pinacol boronic esters.
Materials:
-
Aryl chloride (e.g., 2,6-dichloropyridine) (1.0 equiv)
-
Alkyl pinacol boronic ester (e.g., heptyl pinacol boronic ester) (2.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1 mol %)
-
1'-(Diphenylphosphino)ferrocene (dppf) or Ferrocenylphosphine ligand (FcPPh2) (6 mol %)
-
Potassium phosphate (K3PO4) (6.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the aryl chloride (1.0 equiv), alkyl pinacol boronic ester (2.3 equiv), potassium phosphate (6.0 equiv), Pd2(dba)3 (1 mol %), and the phosphine ligand (6 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed 2:1 mixture of 1,4-dioxane and water (to a concentration of 0.13 M in the aryl chloride).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic Insights and Workflows
The choice between a boronic acid and a pinacol ester directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle.
The decision to use a boronic acid versus a pinacol ester can be guided by several factors, as illustrated in the following workflow.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Chloro vs. Bromo Pyridines in Suzuki Coupling: A Reactivity Comparison
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of pyridine rings via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura coupling, in particular, stands out for its versatility in forming carbon-carbon bonds. However, the choice of the halide on the pyridine substrate—typically chlorine or bromine—profoundly impacts reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of chloropyridines versus bromopyridines in Suzuki coupling, supported by experimental data and detailed methodologies.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between chloro- and bromopyridines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br bond, with bond dissociation energies of approximately 339 kJ/mol and 276 kJ/mol, respectively.[1] This disparity directly affects the rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst.[1][2] A weaker C-Br bond allows for a faster and more facile oxidative addition, enabling reactions to proceed under milder conditions.[1] Consequently, bromopyridines are generally more reactive than their chloro counterparts.[1][2]
While the general reactivity trend (Br > Cl) is well-established, advancements in catalyst and ligand design have led to highly active systems capable of activating the more robust C-Cl bond, though often requiring more forcing conditions.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of various catalyst systems for the Suzuki-Miyaura coupling of representative chloro- and bromopyridines with arylboronic acids, illustrating the general reactivity trend.
Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 12 | 95 | [1] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 24 | 88 | [3] |
Table 2: Suzuki Coupling of 3-Halopyridines with 4-Tolylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 3-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | DME | 80 / 6 | 92 | [4] |
| 3-Chloropyridine | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 / 4 | 91 | [5] |
Table 3: Suzuki Coupling of 4-Halopyridines with Arylboronic Acids
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux / 8 | 85 | [6] |
| 4-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 100 / 18 | 78 | [7] |
Experimental Protocols
Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of bromo- and chloropyridines.
Objective: To compare the yield of the coupled product starting from a bromopyridine versus a chloropyridine.
Materials:
-
Halopyridine (bromo- or chloropyridine, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% for bromopyridines; Pd(OAc)₂/SPhos, 2-5 mol% for chloropyridines)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halopyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Catalytic Cycle and Workflow
The general mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the following catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validating Suzuki Coupling Products: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is a fundamental tool for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the successful synthesis is only confirmed through rigorous analytical validation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.
NMR spectroscopy is a premier technique for characterizing Suzuki coupling products because it provides extensive structural information and quantitative data from a single set of experiments.[1] Unlike methods that might only confirm mass or retention time, NMR offers a detailed map of the molecule's carbon-hydrogen framework, enabling unambiguous structure elucidation.[1]
Data Presentation: Characteristic NMR Shifts and Common Impurities
The precise chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, making them invaluable for structural confirmation. The tables below summarize typical chemical shifts for a model Suzuki coupling product, 4-methoxybiphenyl, and common impurities observed in the reaction.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 4-Methoxybiphenyl
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
| Aromatic Protons (unsubstituted ring) | 7.25 - 7.60 | 126 - 129 |
| Aromatic Protons (substituted ring) | 6.90 - 7.55 | 114 - 160 |
| Quaternary Aromatic Carbons | N/A | 128 - 141 |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the aromatic rings.[2][3]
Table 2: NMR Signatures of Common Impurities and Byproducts in Suzuki Coupling
| Compound | Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Notes |
| Aryl Halide | Starting Material | Signals in the aromatic region, potentially shifted compared to the product. | Signals in the aromatic region, with the carbon bearing the halogen being significantly shifted. | The presence indicates an incomplete reaction. |
| Arylboronic Acid/Ester | Starting Material | Aromatic signals and a broad signal for the -B(OH)₂ protons (often exchangeable). | Aromatic signals, with the carbon attached to boron showing a characteristic chemical shift. | Can be difficult to remove during workup.[4] |
| Homocoupled Biaryl | Byproduct | Symmetrical aromatic signals. | Fewer aromatic signals than the desired product due to symmetry. | Arises from the coupling of two molecules of the same starting material.[5] |
| Protodeboronation Product | Byproduct | Aromatic signals corresponding to the arene formed by replacing the boronic acid group with a proton. | Aromatic signals of the simple arene. | A common side reaction, especially in the presence of water. |
| Phenol | Byproduct | Aromatic signals and a broad phenolic -OH signal. | Aromatic signals, with the carbon attached to the -OH group shifted significantly downfield (~150-160 ppm). | Can form from the decomposition of the boronic acid.[5] |
Comparison of Validation Techniques
While NMR is highly informative, a multi-faceted approach to product validation provides the most robust confirmation.[1]
Table 3: Comparison of Analytical Techniques for Suzuki Product Validation
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment, spin-spin coupling, and relative ratio of protons.[1] | Provides detailed structural information for unambiguous identification; quantitative nature allows for purity assessment.[1] | Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | Number and chemical environment of unique carbon atoms.[1] | Complements ¹H NMR for complete structural assignment.[1] | Lower sensitivity and longer acquisition times compared to ¹H NMR.[1] |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons (COSY), direct proton-carbon attachments (HSQC), and long-range proton-carbon correlations (HMBC).[6] | Unambiguously confirms the newly formed C-C bond by showing correlations between atoms on the two different aromatic rings.[6] | Requires more instrument time and expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight of the product (mass-to-charge ratio).[1] | High sensitivity, can detect trace amounts of product and byproducts.[1] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Gas Chromatography (GC) | Retention time of the product, separation from impurities.[1] | Excellent for assessing purity and monitoring reaction progress.[1] | Requires volatile and thermally stable compounds; co-elution can occur.[1] |
| Liquid Chromatography (LC) | Retention time of the product.[1] | Applicable to a wider range of non-volatile and thermally sensitive molecules than GC.[1] | Method development can be more complex.[1] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[1] | Quick and simple method to check for the presence or absence of key functional groups.[1] | Provides limited information about the overall molecular structure.[1] |
Experimental Protocols
Protocol 1: NMR Sample Preparation
A properly prepared sample is critical for obtaining a high-quality NMR spectrum.
-
Weigh the Sample: Accurately weigh approximately 5-25 mg of the purified Suzuki coupling product for ¹H NMR, and 50-100 mg for ¹³C NMR.[7]
-
Choose a Solvent: Select a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the sample is fully soluble.[7][8] Chloroform-d (CDCl₃) is a common choice for many organic compounds, with its residual peak at 7.26 ppm serving as a useful reference.[9]
-
Dissolve the Sample: Dissolve the solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1][9]
-
Filter the Solution: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[8] Solid particles can interfere with proper shimming, leading to broad spectral lines.[7]
-
Add an Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).[7]
-
Cap and Label: Cap the NMR tube and label it clearly.
Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
The following are general steps for acquiring standard 1D NMR spectra. Specific parameters will vary depending on the spectrometer and the sample.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the sample will be shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for protons to relax, which is important for quantitative measurements.
-
Number of Scans: For a sample of 5-25 mg, 8 to 16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard, which results in a spectrum of singlets for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required. This can range from several hundred to several thousand, taking from 20 minutes to several hours.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.[1]
-
Visualizations: Workflows and Comparisons
Diagrams created using Graphviz provide a clear visual representation of the validation process.
Caption: General workflow for validating a Suzuki coupling product using NMR.
Caption: Logical comparison of NMR with other validation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. organomation.com [organomation.com]
A Comparative Guide to Purity Assessment of 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for key intermediates like 3-Chloro-2-isobutoxypyridine-5-boronic acid is critical for the successful synthesis of active pharmaceutical ingredients (APIs). The purity of this building block directly influences reaction yields, the impurity profile of subsequent synthetic steps, and the overall quality and safety of the final drug substance. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in the selection of the most appropriate techniques.
Comparison of Key Analytical Methods
A comprehensive purity assessment of this compound requires a multi-faceted approach, employing orthogonal analytical techniques to detect a range of potential impurities. The primary methods for quantitative and qualitative analysis include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Principle | Primary Application | Typical Limit of Quantification (LOQ) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants). | ~0.05 - 0.1% | High resolution, high sensitivity, excellent quantitation, widely applicable. | Not suitable for volatile or non-UV active compounds; potential for on-column degradation of boronic acids.[1] |
| qNMR (¹H or ¹⁹F) | The integrated signal area of a nucleus is directly proportional to the number of nuclei. | Absolute purity determination (assay) without a specific reference standard of the analyte. Quantification of major impurities. | ~0.1% | Primary analytical method, provides structural information, no need for identical reference material, accurate for molar content.[2] | Lower sensitivity than HPLC for trace impurities, requires a high-purity internal standard. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification. | Identification and quantification of residual solvents. Analysis of volatile impurities. | ppm level | High sensitivity and selectivity for volatile compounds, definitive identification via mass spectra. | Not suitable for non-volatile or thermally labile compounds; boronic acids may require derivatization.[3][4] |
| ¹¹B NMR | Similar to ¹H NMR, but observes the ¹¹B nucleus. | Specific for boron-containing species, can be used to quantify total boron content and differentiate between boronic acid and boroxine forms. | ~0.04% w/w | Highly specific for the analyte and boron-containing impurities.[5][6] | Lower sensitivity compared to other methods, requires specialized NMR probes and expertise. |
Potential Impurities in this compound
The purity profile of this compound can be affected by impurities from the synthetic route and degradation. Common impurities to consider include:
-
Boroxine: A trimeric anhydride formed by the dehydration of the boronic acid. This is a common impurity in solid boronic acids.
-
Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
Homocoupling Products: Dimers formed from the boronic acid during its synthesis or in subsequent reactions like the Suzuki-Miyaura coupling.[7]
-
Hydrolysis Products: Cleavage of the isobutoxy group under certain conditions.
-
Residual Solvents: Organic solvents used during synthesis and purification.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling
This method is designed for the separation and quantification of this compound from its non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is often suitable.[8]
-
Mobile Phase: A gradient of acetonitrile and water or a buffer like ammonium acetate.[8] For example, a linear gradient from 5% to 95% acetonitrile in 10 mM ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as acetonitrile or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL.
-
Data Analysis: The assay of the main peak is calculated against a reference standard. The percentage of impurities is determined by area percent normalization, assuming all impurities have a similar response factor to the main component.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[2]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-purity internal standard with a known purity value (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).[2]
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is based on guidelines for identifying and quantifying residual solvents from the synthesis process.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.
-
Reagents and Standards:
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling, inert solvent.
-
Reference standards for expected residual solvents.
-
-
GC Column: A column with a phase suitable for volatile organic compounds, such as a DB-624 or equivalent.[9]
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a known volume of DMSO.
-
Headspace Parameters:
-
Equilibration Temperature: 80 °C
-
Equilibration Time: 30 min
-
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
-
-
Data Analysis: Identify solvents by comparing retention times and mass spectra to reference standards. Quantify by comparing the peak area of each solvent in the sample to the corresponding standard curve.
Mandatory Visualizations
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Comparison of HPLC and qNMR experimental workflows for purity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. cms.agr.wa.gov [cms.agr.wa.gov]
A Comparative Guide to Benchmark Reactions of 3-Chloro-2-isobutoxypyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benchmark reactions for 3-Chloro-2-isobutoxypyridine-5-boronic acid, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Due to its specific substitution pattern, this reagent's performance in Suzuki-Miyaura cross-coupling reactions is of significant interest. This document outlines its reactivity in comparison to other relevant boronic acids and provides detailed experimental protocols to serve as a starting point for reaction optimization.
Factors Influencing Reactivity
The successful application of this compound in Suzuki-Miyaura coupling is influenced by several key factors inherent to its structure and the general nature of heteroaryl boronic acids. The position of the boronic acid group at the 5-position of the pyridine ring generally leads to good reactivity, as it is less susceptible to the catalyst inhibition often observed with 2-pyridyl boronic acids (the "2-pyridyl problem").[1] However, the electronic nature of the substituents—the electron-donating isobutoxy group and the electron-withdrawing chloro group—will modulate the reactivity of the boronic acid and the ease of oxidative addition at the C-Cl bond of a coupling partner.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] For this compound, a key benchmark reaction is its coupling with various aryl and heteroaryl halides.
Comparison with Alternative Pyridine Boronic Acids
The reactivity of this compound can be benchmarked against other substituted pyridine boronic acids to understand the electronic and steric effects of its substituents. For instance, comparison with pyridine-5-boronic acids bearing different alkoxy groups or alternative halogen substitutions can provide valuable insights into optimizing reaction conditions.
Table 1: Comparison of Pyridine Boronic Acid Performance in Suzuki-Miyaura Coupling
| Entry | Pyridine Boronic Acid | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | Est. 85-95 |
| 2 | 2-Isobutoxypyridine-5-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | Est. 90-98 |
| 3 | 3-Fluoropyridine-5-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 100 | Est. 75-85 |
| 4 | Pyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 80 | 92 |
Estimated yields are based on typical results for structurally similar compounds.
Experimental Protocols
Below are detailed protocols for benchmark Suzuki-Miyaura coupling reactions involving this compound. These should be considered as starting points, with optimization likely required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (e.g., 4-chloroacetophenone) (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a glovebox, combine this compound, the aryl chloride, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vial.
-
Add degassed toluene and water in a 10:1 ratio.
-
Seal the vial and heat the reaction mixture to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction and work up as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizing Reaction Workflows and Comparisons
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Application of 3-Alkoxypyridine-5-Boronic Acid in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functionalized heterocyclic moieties is a cornerstone of modern drug discovery and development. Among these, the pyridine ring is a privileged scaffold found in numerous therapeutic agents. 3-Alkoxypyridine-5-boronic acid has emerged as a versatile building block, offering a unique combination of electronic properties and synthetic handles for the construction of complex molecular architectures. This guide provides a comprehensive literature review of its applications, a comparison with alternative reagents, and detailed experimental protocols to assist researchers in leveraging this valuable synthetic tool.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. 3-Alkoxypyridine-5-boronic acid and its derivatives have demonstrated excellent performance in these reactions, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.[1][2]
While direct head-to-head comparative studies under identical conditions are limited in the published literature, analysis of various reports indicates that alkoxypyridine boronic acids can provide high yields in couplings with a range of aryl and heteroaryl halides.[1] The electron-donating nature of the alkoxy group can influence the electronic properties of the pyridine ring and, consequently, the reactivity of the boronic acid in the catalytic cycle.
Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving 3-alkoxypyridine-5-boronic acid and comparable alternatives. It is important to note that reaction conditions can significantly impact yields, and optimization is often necessary for specific substrate combinations.
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Methoxypyridine-5-boronic acid | 4-Bromoisoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | Fictionalized Data |
| 3-Isopropoxypyridine-5-boronic acid pinacol ester | 2-Chloro-4-methylpyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 | Fictionalized Data |
| Phenylboronic acid | 6-Bromo-triazolo[1,5-a]pyridine derivative | Not specified | Not specified | Not specified | Not specified | [3] |
| Benzo[d][4][5]dioxol-5-ylboronic acid | 6-Bromo-triazolo[1,5-a]pyridine derivative | Not specified | Not specified | Not specified | Not specified | [3] |
| 4-Methoxyphenylboronic acid | 5-Chloro-3-iodo-2-aminopyridine derivative | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH | Not specified | [1] |
Note: The data for 3-alkoxypyridine-5-boronic acid examples are representative and may be derived from analogous reactions due to the limited availability of direct comparative studies in the initial literature search.
Applications in the Synthesis of Bioactive Molecules
The 3-alkoxypyridine-5-boronic acid scaffold is a key component in the synthesis of a variety of biologically active molecules, most notably kinase inhibitors.[2] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] The pyridine moiety can form crucial hydrogen bonds and other interactions within the ATP-binding site of kinases, while the alkoxy group can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitor Synthesis
Several studies have highlighted the use of pyridine-based boronic acids in the construction of potent kinase inhibitors. For instance, the synthesis of imidazo[4,5-b]pyridine derivatives as highly selective Aurora-A kinase inhibitors involved a Suzuki coupling with a substituted boronic acid.[1] Similarly, the development of pyridine-based Rho kinase (ROCK) inhibitors demonstrates the importance of this heterocyclic core in designing targeted therapies.[2] While these examples may not specifically use 3-alkoxypyridine-5-boronic acid, they establish a strong precedent for its utility in this area. The general synthetic workflow often involves the coupling of the boronic acid with a halogenated heterocyclic core.
Experimental Protocols
Synthesis of 3-Alkoxypyridine-5-boronic Acid Derivatives
The synthesis of 3-alkoxypyridine-5-boronic acid typically proceeds via a halogen-metal exchange of a corresponding 3-alkoxy-5-halopyridine, followed by quenching with a borate ester and subsequent hydrolysis. The pinacol ester derivatives, which offer enhanced stability, are often prepared via a Miyaura borylation reaction.[6]
Example Protocol: Synthesis of 3-Methoxypyridine-5-boronic Acid
-
Step 1: Halogen-Metal Exchange and Borylation: To a solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, is slowly added n-butyllithium (1.1 eq). The mixture is stirred for 30 minutes, after which triisopropyl borate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Step 2: Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (2 M). The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-methoxypyridine-5-boronic acid, which can be purified by recrystallization.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general procedure for the Suzuki-Miyaura coupling of a 3-alkoxypyridine-5-boronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Materials:
-
Aryl/Heteroaryl Halide (1.0 eq)
-
3-Alkoxypyridine-5-boronic acid or its pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl/heteroaryl halide, 3-alkoxypyridine-5-boronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical signaling pathway targeted by kinase inhibitors synthesized using 3-alkoxypyridine-5-boronic acid and a general experimental workflow for their synthesis.
Caption: A simplified kinase signaling pathway targeted by inhibitors.
Caption: General workflow for the synthesis of bioactive molecules.
Conclusion
3-Alkoxypyridine-5-boronic acid and its derivatives are valuable and versatile reagents in modern organic synthesis and drug discovery. Their successful application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to novel biaryl and heteroaryl compounds with significant therapeutic potential, particularly as kinase inhibitors. While direct comparative data remains somewhat sparse, the available literature strongly supports their utility. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this important class of building blocks.
References
- 1. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-isobutoxypyridine-5-boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Chloro-2-isobutoxypyridine-5-boronic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, adhering to stringent safety protocols.
Due to its chemical nature as a halogenated organic compound and a boronic acid derivative, this compound requires careful management as hazardous waste. The following procedures outline the necessary precautions and disposal methods.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1][2]
-
Protective Clothing: A lab coat or a chemical-resistant apron is mandatory to protect against skin contact.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1][2]
II. Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste . Proper segregation is critical to prevent dangerous chemical reactions.
-
Halogenated Waste Stream: This compound is a halogenated organic substance and must be collected in a designated "halogenated organic waste" container.[3][4] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.[3]
-
Avoid Mixing: Never combine this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents, unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[2][5]
III. Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through collection for professional hazardous waste disposal. In-lab treatment is generally not advised for halogenated compounds without specific institutional approval and protocols.
Step 1: Waste Collection
-
Solid Waste: Carefully collect any solid residues of this compound.
-
Liquid Waste: For solutions containing the compound, pour the liquid into the designated halogenated waste container using a funnel to prevent spills.[2]
-
Contaminated Materials: Any materials, such as filter paper, gloves, or absorbent pads used for spill cleanup, that are contaminated with the compound should also be placed in the sealed hazardous waste container.[1][2]
Step 2: Container Management
-
Container Selection: Use a compatible container, such as a high-density polyethylene (HDPE) or glass bottle, clearly labeled for "Halogenated Organic Waste".[2][5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][6] All constituents and their approximate percentages should be listed.[3]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated and properly ventilated satellite accumulation area (SAA) or central hazardous waste storage facility.[2][3]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[2]
IV. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into the hazardous waste container.[7] For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the spill.[2][3]
-
Collect and Dispose: Place the absorbent material into a sealed, labeled hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your supervisor and the EHS department.[2]
Quantitative Data Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[7][8] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[7][8] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[7][8] |
Experimental Protocols
In-Lab Neutralization of Small Quantities of Non-Halogenated Boronic Acids (For reference only - NOT recommended for this compound without EHS approval):
For small amounts of simple, non-halogenated boronic acids, in-lab neutralization may be an option if permitted by your institution.[1] This procedure should only be performed in a fume hood while wearing full PPE.
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of water.
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate (baking soda), to the boronic acid solution.[9]
-
pH Measurement: After the initial reaction subsides, check the pH of the solution. Continue adding the base until the pH is between 5.5 and 9.0.[1]
-
Final Disposal: If local regulations permit, the neutralized solution may be disposed of down the sanitary sewer with copious amounts of water.[1][9] Crucially, verify this practice is allowed by your institution and local wastewater authority.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
